Methyl 2-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoate
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Overview
Description
Methyl 2-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoate is a complex organic compound with a unique structure that includes a benzoate ester, a pyrrolidinone ring, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoate typically involves multi-step organic reactions. One common method includes the reaction of 4-methylphenylacetic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 2,5-dioxopyrrolidin-3-yl sulfanylbenzoic acid in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the pyrrolidinone ring can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, alcohols, and thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Amides, ethers, thioethers.
Scientific Research Applications
Methyl 2-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of Methyl 2-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-sulfanylbenzoate: Shares the sulfanylbenzoate moiety but lacks the pyrrolidinone ring.
4-Methylpropiophenone: Contains a similar aromatic structure but differs in functional groups and overall structure.
Uniqueness
Methyl 2-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .
Properties
Molecular Formula |
C19H17NO4S |
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Molecular Weight |
355.4g/mol |
IUPAC Name |
methyl 2-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoate |
InChI |
InChI=1S/C19H17NO4S/c1-12-7-9-13(10-8-12)20-17(21)11-16(18(20)22)25-15-6-4-3-5-14(15)19(23)24-2/h3-10,16H,11H2,1-2H3 |
InChI Key |
KRNZTVOZJIFWFG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC3=CC=CC=C3C(=O)OC |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC3=CC=CC=C3C(=O)OC |
Origin of Product |
United States |
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